![molecular formula C17H12N4 B14215205 10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile CAS No. 832724-04-6](/img/structure/B14215205.png)
10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrimido[4,5-B]carbazoles. These compounds are known for their complex structures and potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound makes it an interesting subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile typically involves multi-component reactions. One common method includes the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride. This reaction is usually carried out in chloroform under reflux conditions . The use of trityl chloride as a catalyst offers advantages such as high stability, low toxicity, and mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multi-component reactions and the use of efficient catalysts can be applied to scale up the production. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can have different physical and chemical properties depending on the nature of the substituents.
科学的研究の応用
10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with DNA and proteins.
Industry: The compound can be used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects. Additionally, it may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair. These interactions can trigger cell death in cancer cells, making the compound a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
Ellipticine: A well-known pyrido[4,3-b]carbazole alkaloid with significant antitumor activity.
Olivacine: Another pyrido[4,3-b]carbazole alkaloid with antimalarial and anticancer properties.
Uniqueness
10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile is unique due to its specific substitution pattern and the presence of a carbonitrile group. This structural uniqueness can lead to different biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
832724-04-6 |
|---|---|
分子式 |
C17H12N4 |
分子量 |
272.30 g/mol |
IUPAC名 |
10,11-dimethylpyrimido[4,5-b]carbazole-4-carbonitrile |
InChI |
InChI=1S/C17H12N4/c1-10-16-13(14(8-18)19-9-20-16)7-12-11-5-3-4-6-15(11)21(2)17(10)12/h3-7,9H,1-2H3 |
InChIキー |
WSQNENLIQNMJNN-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC3=C(N=CN=C13)C#N)C4=CC=CC=C4N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane](/img/structure/B14215127.png)
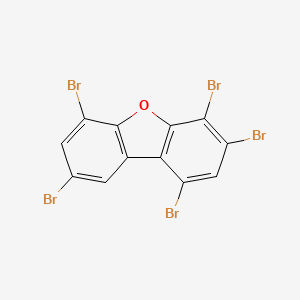
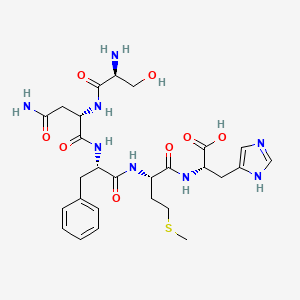
![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-phenyl-](/img/structure/B14215140.png)
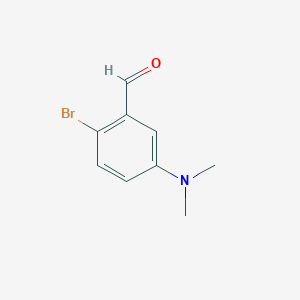
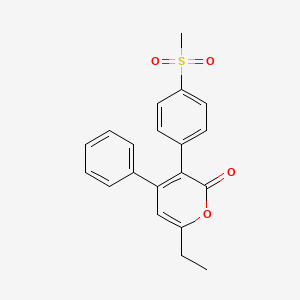
![3-[(1-Cyano-1-phenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14215161.png)
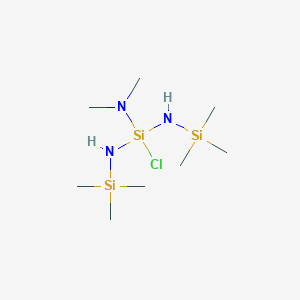
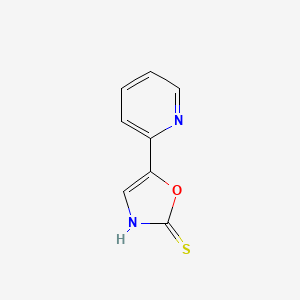
![2-[(2-Bromophenyl)methyl]-3-methylidene-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14215181.png)
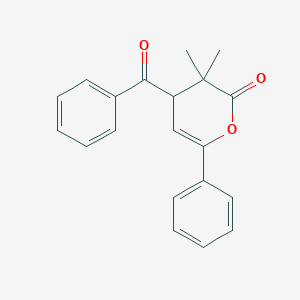
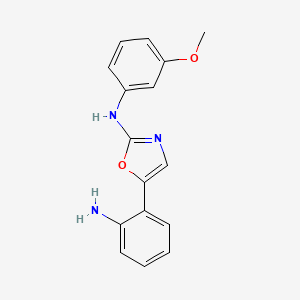
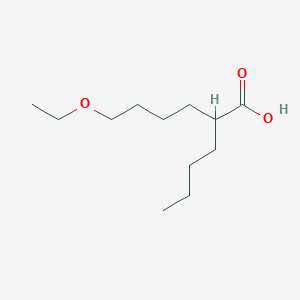
![1,1'-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole)](/img/structure/B14215200.png)
